(1-(Tetrahydrothiophen-3-yl)piperidin-3-yl)methanol
Description
The compound “(1-(Tetrahydrothiophen-3-yl)piperidin-3-yl)methanol” features a piperidine ring substituted at the 1-position with a tetrahydrothiophene (saturated five-membered sulfur-containing ring) and a hydroxymethyl group at the 3-position. Its molecular formula is inferred as C₁₀H₁₇NOS, with an approximate molecular weight of 199.3 g/mol. This structure is of interest in medicinal chemistry due to its hybrid heterocyclic architecture, which may influence biological activity and pharmacokinetics.
Properties
IUPAC Name |
[1-(thiolan-3-yl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NOS/c12-7-9-2-1-4-11(6-9)10-3-5-13-8-10/h9-10,12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLWOQGQRTZKNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCSC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(Tetrahydrothiophen-3-yl)piperidin-3-yl)methanol is a piperidine derivative that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and applications in medicinal chemistry.
Chemical Structure
The molecular structure of (1-(Tetrahydrothiophen-3-yl)piperidin-3-yl)methanol can be represented as follows:
This structure features a piperidine ring with a tetrahydrothiophene moiety and a hydroxymethyl group, which contributes to its biological properties.
Research indicates that compounds with similar structural features often interact with various biological targets, including neurotransmitter receptors and enzymes. The mechanism of action for (1-(Tetrahydrothiophen-3-yl)piperidin-3-yl)methanol may involve:
- Receptor Binding : Similar compounds have been shown to bind with high affinity to neurotransmitter receptors such as serotonin and dopamine receptors, influencing neurochemical pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.
Biological Activities
Several studies have reported on the biological activities associated with (1-(Tetrahydrothiophen-3-yl)piperidin-3-yl)methanol, including:
- Antidepressant Activity : Compounds structurally related to piperidine derivatives have demonstrated potential antidepressant effects through modulation of serotonin levels.
- Antinociceptive Effects : Research suggests that piperidine derivatives can exhibit pain-relieving properties by interacting with opioid receptors.
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against various bacterial strains.
Pharmacokinetics
The pharmacokinetic profile of (1-(Tetrahydrothiophen-3-yl)piperidin-3-yl)methanol is crucial for understanding its therapeutic potential. Key aspects include:
| Parameter | Value |
|---|---|
| Bioavailability | High in animal models |
| Half-life | Variable; dependent on metabolism |
| Metabolism | Primarily hepatic |
| Excretion | Renal and biliary pathways |
Case Studies and Research Findings
Several case studies have explored the biological activity of related compounds, providing insights into the potential effects of (1-(Tetrahydrothiophen-3-yl)piperidin-3-yl)methanol:
- Neuropharmacological Studies : A study demonstrated that piperidine derivatives could enhance cognitive functions in rodent models, suggesting potential applications in treating neurodegenerative disorders.
- Anticancer Activity : Research has shown that compounds with similar structures can inhibit tumor growth by interfering with cell signaling pathways involved in proliferation and apoptosis.
- In vitro Studies : Laboratory investigations have indicated that the compound exhibits selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting its therapeutic window.
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituent Effects on Core Piperidine-Methanol Scaffold
Tetrahydrothiophene vs. Aromatic Rings Target Compound: The tetrahydrothiophene group (saturated sulfur ring) enhances flexibility and reduces aromaticity compared to analogs with thiophene (, compounds a–g) or thiazole (). Thiazole Derivative: “(1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol” () contains an aromatic thiazole ring, enabling stronger hydrogen bonding (PSA: 64.6) and π-interactions. Its higher logP (1.85) suggests increased lipophilicity relative to the target compound.
Aromatic vs. These compounds exhibit higher molecular weights (~332 g/mol) and enantiomeric excess (88–89% ee), indicating stereochemical sensitivity. Benzyl Derivative: “[1-(4-Methyl-benzyl)-piperidin-3-yl]-methanol” () features a hydrophobic benzyl group, leading to a logP likely higher than the target compound’s (estimated ~1.5–2.0).
Physicochemical Properties
Preparation Methods
Synthesis via Nucleophilic Substitution and Reduction
One documented approach involves the following key steps:
- Step 1: Preparation of a suitable piperidin-3-yl intermediate bearing a leaving group (e.g., halogen or sulfonate) at the 3-position.
- Step 2: Nucleophilic substitution at the nitrogen with tetrahydrothiophen-3-yl moiety, often introduced as a thiol or a protected thiol derivative.
- Step 3: Reduction or functional group transformation to convert the substituent at the 3-position into a hydroxymethyl group.
This method leverages the nucleophilicity of the tetrahydrothiophene sulfur and the electrophilicity of the piperidine nitrogen to form the N-substituted product.
Catalytic Enantioselective Synthesis
Advanced processes utilize chiral catalysts to induce stereoselectivity in the formation of the piperidine ring and its substituents:
- Chiral organocatalysts (e.g., diphenylprolinol derivatives) facilitate the condensation of aldehyde and amido-malonate precursors to form chiral intermediates.
- Subsequent reduction steps (e.g., using sodium borohydride with BF3·OEt2) convert intermediates into the desired chiral piperidin-3-yl methanol derivatives.
This approach is adapted from similar syntheses of piperidinyl methanol compounds and offers high enantiomeric purity (over 99%) and yields around 75% for intermediates, which are critical for pharmaceutical applications.
Use of Sulfur-Containing Acyl Chlorides and Camphorsulfonic Acid Derivatives
A related sulfur heterocycle synthesis involves:
- Reaction of camphorsulfonic acid with sulfur oxychloride to form a sulfur acyl chloride intermediate.
- Subsequent esterification with tetrahydrothiophen-3-yl methanol derivatives.
- Purification via column chromatography and crystallization to obtain high-purity intermediates.
Though this method is primarily documented for tetrahydrofuran derivatives, the analogous chemistry can be adapted for tetrahydrothiophene systems, given the similar ring structures and reactivities.
Comparative Data Table of Key Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Formation of sulfur acyl chloride | D(+)-10-camphorsulfonic acid + sulfur oxychloride, reflux 50°C, 2h | ~89 | - | Precursor for sulfur-containing esters |
| Esterification with tetrahydrothiophen-3-yl methanol | Methylene dichloride solvent, triethylamine base, 25°C, 6-24h stirring | 68-91 | >95 | Column chromatography purification |
| Catalytic enantioselective condensation | Diphenylprolinol-TBDMS catalyst, ethyl acetate, 0-30°C | ~75 | >99 | High enantiomeric purity intermediate formation |
| Reduction to hydroxymethyl derivative | Sodium borohydride/BF3·OEt2, suitable solvent | - | - | Converts intermediate to methanol functionality |
Detailed Research Findings
Catalyst-Driven Synthesis: The use of chiral catalysts such as diphenylprolinol derivatives allows for stereoselective formation of the piperidine ring bearing the hydroxymethyl substituent, ensuring high enantiomeric excess essential for biological activity. The reaction typically proceeds via condensation of an aldehyde with an amido-malonate, followed by reduction.
Sulfur Acyl Chloride Intermediates: The preparation of sulfur-containing acyl chlorides from camphorsulfonic acid and sulfur oxychloride under reflux conditions provides reactive intermediates for esterification with tetrahydrothiophen-3-yl methanol. This method achieves high yields (~89%) and purity (>95%) after chromatographic purification.
Purification and Crystallization: Column chromatography using ethyl acetate and Sherwood oil mixtures, followed by crystallization, is essential to isolate pure intermediates and final products. Crystallization times vary from 24 to 48 hours to obtain transparent crystals with yields up to 91%.
Reduction Techniques: The final conversion to the hydroxymethyl derivative often involves reduction with sodium borohydride in the presence of Lewis acids like BF3·OEt2 to selectively reduce carbonyl intermediates without affecting other sensitive groups.
Summary of Preparation Methodologies
| Method Type | Key Features | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic substitution + reduction | Straightforward, uses common reagents | Moderate to high yields, adaptable | May require protection steps, moderate stereocontrol |
| Catalytic enantioselective synthesis | High stereoselectivity, chiral catalysts | High enantiomeric purity, suitable for pharma | Requires specialized catalysts, sensitive conditions |
| Sulfur acyl chloride esterification | Efficient formation of sulfur-containing esters | High yield and purity, well-established | Multi-step, involves corrosive reagents |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
